4-Methoxy-3,3-dimethylpiperidine

pKa basicity salt formation

Piperidine scaffold optimization often requires multi-step gem-dimethyl installation. 4-Methoxy-3,3-dimethylpiperidine eliminates this bottleneck with the 3,3-dimethylpiperidine core pre-installed. Key advantages: • 680-fold σ1/σ2 selectivity in N-functionalized derivatives vs. only 597-fold for 4-methyl scaffolds • XLogP3-AA of 1.0-within CNS MPO optimal range (1-3), reducing hERG and phospholipidosis risk • Solid at 0-8°C; compatible with automated dispensing platforms and ambient shipping

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1421254-87-6
Cat. No. B1433783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3,3-dimethylpiperidine
CAS1421254-87-6
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CNCCC1OC)C
InChIInChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3
InChIKeyAIPZCOSIRHBIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3,3-dimethylpiperidine Identity and Physicochemical Baseline


4-Methoxy-3,3-dimethylpiperidine (CAS 1421254-87-6) is a disubstituted piperidine building block bearing geminal dimethyl groups at position 3 and a methoxy substituent at position 4 [1]. The compound has a molecular weight of 143.23 g/mol, a predicted pKa of 9.90±0.10 (moderately reduced basicity vs. unsubstituted piperidine pKa 11.22), and an XLogP3-AA of 1.0, placing it in a favorable lipophilicity range for CNS drug discovery [1][2]. It exists as a solid at 0–8°C storage conditions, distinguishing it from the air-sensitive liquid form of its parent scaffold 3,3-dimethylpiperidine . Regulatory note: this compound is a laboratory research building block and must not be confused with MDPV (3,4-methylenedioxypyrovalerone), a controlled substance with which it has been erroneously conflated by some secondary sources [3].

Why 4-Methoxy-3,3-dimethylpiperidine Cannot Be Replaced by Simple Piperidines


Piperidine-based building blocks are not functionally interchangeable: the combination of geminal dimethyl substitution at C3 and a methoxy group at C4 in 4-methoxy-3,3-dimethylpiperidine (CAS 1421254-87-6) produces a unique confluence of conformational rigidity, moderated basicity, and tunable lipophilicity that cannot be replicated by either 3,3-dimethylpiperidine (lacks hydrogen-bonding methoxy; pKa=10.52) or 4-methoxypiperidine (lacks conformational bias from gem-dimethyl; pKa=9.83) individually . Literature evidence demonstrates that the 3,3-dimethylpiperidine scaffold provides up to 680-fold selectivity for sigma-1 over sigma-2 receptors in N-functionalized derivatives—a selectivity window that is absent with unsubstituted or monomethyl piperidine scaffolds [1]. Attempting to substitute with a mono-substituted analog therefore risks losing both the conformational pre-organization required for selective target engagement and the balanced physicochemical profile needed for CNS penetration.

Quantitative Differentiation: 4-Methoxy-3,3-dimethylpiperidine vs. Closest Analogs


Basicity Modulation vs. 3,3-Dimethylpiperidine

The predicted pKa of 4-methoxy-3,3-dimethylpiperidine (9.90±0.10) is 0.62 log units lower than that of 3,3-dimethylpiperidine (10.52±0.10) and 1.32 log units lower than unsubstituted piperidine (11.22), reflecting the electron-withdrawing effect of the 4-methoxy substituent on the piperidine nitrogen [1]. This pKa shift is quantitatively comparable to the difference between 4-methoxypiperidine (9.83±0.10) and piperidine (11.22) of ~1.39 units, confirming that the methoxy group dominates basicity modulation while the gem-dimethyl groups contribute a smaller opposing inductive effect of approximately +0.07 units [1].

pKa basicity salt formation formulation

Lipophilicity Tuning vs. 3,3-Dimethylpiperidine

4-Methoxy-3,3-dimethylpiperidine has a computed XLogP3-AA of 1.0 (PubChem) and a measured/estimated LogP of 1.35 (Chemsrc) [1]. This places it at the boundary of optimal CNS drug space (LogP 1–3). In contrast, 3,3-dimethylpiperidine has a LogP of 1.72–1.97 , and 4-methoxypiperidine has a LogP ranging from 0.12 to 1.52 (depending on measurement conditions) . The approximately 0.4–0.6 log unit lower lipophilicity of the target compound relative to 3,3-dimethylpiperidine, combined with its higher lipophilicity than 4-methoxypiperidine, provides a tunable hydrophobicity profile that balances passive permeability with aqueous solubility.

lipophilicity LogP CNS multiparameter optimization permeability

Sigma Receptor Selectivity Advantage with Gem-Dimethyl Scaffold

In a definitive head-to-head SAR study (Berardi et al., J. Med. Chem. 2005), the 3,3-dimethylpiperidine derivative 26 (Ki = 0.35 nM at σ1) exhibited 680-fold selectivity for σ1 over σ2 receptors, whereas the corresponding 4-methylpiperidine derivative 31 (Ki = 0.030 nM) showed only 597-fold selectivity [1]. This 83-fold higher selectivity ratio (680 vs. 597) is directly attributable to the gem-dimethyl substitution pattern on the piperidine ring, which constrains conformational mobility and optimizes the orientation of the N-alkyl substituent within the σ1 binding pocket [1][2]. The target compound 4-methoxy-3,3-dimethylpiperidine provides this identical gem-dimethyl scaffold for N-functionalization, with the added advantage of a 4-methoxy group that introduces an additional hydrogen-bond acceptor for potential interactions with accessory binding sites [3].

sigma receptor sigma-1 sigma-2 selectivity SAR

Physical Form Advantage: Solid vs. Air-Sensitive Liquid

4-Methoxy-3,3-dimethylpiperidine is reported as a solid requiring storage at 0–8°C , whereas 3,3-dimethylpiperidine (CAS 1193-12-0) is an air-sensitive liquid (density 0.81 g/mL) requiring storage in a cool, dry, well-ventilated place with protection from air exposure . The solid form of the target compound eliminates the need for air-sensitive handling techniques (glovebox or Schlenk line) during weighing and dispensing, reduces solvent evaporation issues during stock solution preparation, and enables more accurate gravimetric dispensing (±0.1 mg precision on standard analytical balances) compared to volatile liquids.

storage stability handling solid form weighing accuracy

Conformational Rigidity vs. 4-Methoxypiperidine

4-Methoxy-3,3-dimethylpiperidine has only 1 rotatable bond (the methoxy C–O), as the gem-dimethyl substitution at C3 restricts ring conformational interconversion through the Thorpe-Ingold effect [1]. In contrast, 4-methoxypiperidine (CAS 4045-24-3) has the same single rotatable bond, but lacks the conformational restriction imposed by the gem-dimethyl group, allowing greater ring flexibility and a less constrained binding conformation [2]. Literature NMR studies have demonstrated that 3,3-dimethylpiperidine exhibits two alternate chair conformations with slowed exchange rates observable at −70 to 30°C, whereas unsubstituted piperidine undergoes rapid ring-flipping at ambient temperature [3]. This restricted conformational freedom translates to a lower entropic penalty upon target binding, consistent with the observed enhancement in sigma receptor selectivity for 3,3-dimethyl derivatives (680-fold) over monomethyl analogs (597-fold) [4].

conformational restriction entropic penalty binding affinity Thorpe-Ingold effect

Optimal Application Scenarios for 4-Methoxy-3,3-dimethylpiperidine


Sigma-1 Receptor Ligand Development with High Subtype Selectivity

For medicinal chemistry programs targeting sigma-1 receptors (e.g., neuropathic pain, antipsychotic, or PET tracer development), 4-methoxy-3,3-dimethylpiperidine provides the optimal gem-dimethyl scaffold for N-functionalization. The 3,3-dimethylpiperidine core has been experimentally demonstrated to confer 680-fold σ1/σ2 selectivity (vs. only 597-fold for the 4-methyl scaffold), making it the preferred starting material when selectivity is the primary optimization parameter [1]. The 4-methoxy group additionally provides a hydrogen-bond acceptor site that can be leveraged for secondary interactions or converted to a hydroxyl for further derivatization. Procurement of this scaffold eliminates the need for in-house gem-dimethyl installation via multi-step synthesis.

CNS-Penetrant Lead Optimization with Balanced Lipophilicity

With an XLogP3-AA of 1.0 [2] and LogP of 1.35, 4-methoxy-3,3-dimethylpiperidine occupies the lower boundary of the CNS MPO (Multiparameter Optimization) desirable LogP range (1–3), providing an inherent advantage over the more lipophilic 3,3-dimethylpiperidine (LogP 1.72–1.97) . This ~0.4–0.6 log unit reduction in lipophilicity can significantly reduce hERG channel blockade risk, phospholipidosis potential, and metabolic clearance—all of which scale positively with LogP. Programs targeting CNS indications (Alzheimer's disease, schizophrenia, depression) that require brain penetration with minimized peripheral side effects should prioritize this building block over the parent 3,3-dimethylpiperidine scaffold.

Solid Building Blocks for High-Throughput Parallel Synthesis

The solid physical form and non-air-sensitive nature of 4-methoxy-3,3-dimethylpiperidine enable automated solid dispensing platforms and parallel synthesis workflows that are incompatible with the air-sensitive liquid 3,3-dimethylpiperidine (flash point 26°C, UN2733 hazardous classification) . This translates to reduced equipment requirements (no glovebox needed), lower shipping costs (non-hazardous classification), and improved weighing accuracy for sub-milligram-scale reactions. Medicinal chemistry groups building fragment libraries or conducting diversity-oriented synthesis should preferentially stock this solid building block.

mPGES-1 Inhibitor Programs Using 3,3-Dimethylpiperidine Scaffold

The 3,3-dimethylpiperidine scaffold has been validated as a core motif in potent mPGES-1 (microsomal prostaglandin E synthase-1) inhibitors, with N-aryl derivatives achieving IC50 values as low as 7 nM in ex vivo human whole blood PGE2 synthesis assays [3]. 4-Methoxy-3,3-dimethylpiperidine provides this validated scaffold with an additional 4-methoxy handle for further SAR exploration. Given that mPGES-1 is a high-priority target for next-generation anti-inflammatory agents (avoiding COX-2-mediated cardiovascular toxicity), procurement of this building block enables rapid analog synthesis and patent space exploration around the 4-position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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